Furan-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTWONAICPPJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623291 | |
| Record name | Furan-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318462-82-7 | |
| Record name | Furan-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of Furan 3 Sulfonamide
Core Synthetic Approaches to Furan-3-sulfonamide and its Direct Precursors
The construction of the this compound scaffold relies on a sequence of well-established yet sophisticated chemical reactions. Key to this synthesis is the regioselective introduction of the sulfonyl group onto the furan (B31954) ring, followed by the formation of the sulfonamide moiety.
The direct sulfonation of furan rings is a challenging yet crucial step in the synthesis of furan-based sulfonamides. Furan, an electron-rich heterocycle, is susceptible to electrophilic attack, but its sensitivity can lead to polymerization or side reactions under harsh acidic conditions. Therefore, milder sulfonating agents are often preferred.
A common strategy involves the use of chlorosulfonic acid (ClSO₃H) on a suitable furan precursor, such as an alkyl 3-furoate. ekb.eggoogle.com This reaction is typically performed in an inert solvent like methylene (B1212753) chloride at low temperatures (e.g., -10°C to 0°C) to control the reactivity and minimize degradation of the furan ring. ekb.eggoogle.com The electrophilic sulfonation of alkyl-3-furoate leads to the formation of a sulfonic acid intermediate. mdpi.com This intermediate can then be converted to the corresponding sulfonyl chloride, a key precursor for the sulfonamide, by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of a base such as pyridine (B92270) to scavenge the acid generated. ekb.eg
An alternative approach for the sulfonation of furan involves using a pyridine-sulfur trioxide (SO₃) complex. nih.gov This complex is a milder electrophile than sulfur trioxide alone and allows for more controlled sulfonation, selectively introducing the sulfonic acid group at the 2-position of the furan ring. nih.gov While this method is well-documented for furan-2-sulfonic acid, similar principles can be applied to achieve sulfonation at the 3-position with appropriate starting materials and reaction conditions.
| Sulfonating Agent | Substrate Example | Solvent | Typical Conditions | Product | Reference |
| Chlorosulfonic Acid | Ethyl 3-furoate | Methylene Chloride | -10°C to 0°C | Ethyl 4-furoate-2-sulfonic acid | ekb.eggoogle.com |
| Pyridine-SO₃ Complex | Furan | Ethylene Chloride | 100°C | Furan-2-sulfonic acid | nih.gov |
Once the furan-3-sulfonyl chloride is obtained, the next critical step is the formation of the sulfonamide group through amination. This transformation is typically achieved by reacting the sulfonyl chloride with an appropriate source of ammonia (B1221849) or a primary/secondary amine.
For the synthesis of the primary this compound, a common method involves reacting the furan-3-sulfonyl chloride with an aminating agent under Schotten-Baumann conditions. ekb.eg This often utilizes an aqueous solution of an ammonium (B1175870) salt, such as ammonium bicarbonate, in a solvent like acetone. ekb.eg The use of a biphasic system or an aqueous-organic mixture helps to facilitate the reaction between the water-soluble aminating agent and the organic-soluble sulfonyl chloride.
The synthesis of N-substituted sulfonamides involves the reaction of the sulfonyl chloride with primary or secondary amines. nih.gov This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. beilstein-journals.org The choice of amine dictates the final substituent on the sulfonamide nitrogen, allowing for the creation of a diverse library of derivatives.
| Aminating Agent | Sulfonyl Chloride | Solvent System | Base (if any) | Product Type | Reference |
| Ammonium Bicarbonate | Ethyl 2-(chlorosulfonyl)-4-furoate | Aqueous Acetone | - | Primary Sulfonamide | ekb.eg |
| Primary/Secondary Amine | Aryl Sulfonyl Chloride | Acetonitrile or Water | Pyridine | N-Substituted Sulfonamide | beilstein-journals.org |
| Ammonia/Ammonia Surrogate | Sulfonyl Chloride | Various | - | Primary Sulfonamide | acs.org |
Grignard reagents (R-MgX) are powerful nucleophiles that can be employed for specific substitutions on the furan ring or its side chains, often in the synthesis of precursors to this compound. acs.org A notable application is the reaction of a Grignard reagent with a furan-sulfonamide ester intermediate. ekb.eg
For instance, a primary sulfonamide ester can be treated with an excess of a Grignard reagent, such as methyl magnesium chloride, in an inert solvent like tetrahydrofuran (B95107) (THF). ekb.eg This reaction can lead to the transformation of an ester group on the furan ring into a tertiary alcohol. This methodology is particularly useful for introducing specific alkyl groups and creating more complex molecular architectures that can be further elaborated. ekb.eg The use of more than three equivalents of the Grignard reagent is often necessary to drive the reaction to completion. ekb.eg
| Grignard Reagent | Substrate | Solvent | Key Transformation | Reference |
| Methyl Magnesium Chloride | Ethyl 4-(aminosulfonyl)furan-2-carboxylate | Tetrahydrofuran (THF) | Ester to tertiary alcohol | ekb.eg |
Functionalization and Derivatization Strategies at the Sulfonamide Nitrogen
The sulfonamide nitrogen of this compound provides a versatile handle for further chemical modification. These derivatization strategies are crucial for tuning the physicochemical and pharmacological properties of the parent compound.
N-substitution reactions are a cornerstone of sulfonamide derivatization, allowing for the introduction of a wide array of alkyl and aryl groups at the sulfonamide nitrogen.
N-Alkylation: The alkylation of the sulfonamide nitrogen can be achieved by reacting this compound with various alkylating agents, such as alkyl halides. organic-chemistry.orgwikipedia.org These reactions are often facilitated by a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity. organic-chemistry.org Another approach involves the use of alcohols as alkylating reagents under catalytic conditions, for example, using a palladium(II) pincer complex with a base like cesium carbonate in toluene. chemrxiv.org This method is considered a greener alternative to using alkyl halides. chemrxiv.org Furthermore, thermal alkylation using trichloroacetimidates has been reported as a method that can proceed without the need for an external catalyst. thieme-connect.com
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen, or N-arylation, is a powerful tool for creating derivatives with distinct electronic and steric properties. upv.es Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. rsc.orgsyr.eduacs.org These reactions typically involve the coupling of the sulfonamide with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org Copper-catalyzed N-arylation reactions using arylboronic acids have also been developed as an effective method. acs.orgscispace.com
| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |
| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | N-Alkyl this compound | organic-chemistry.orgwikipedia.org |
| N-Alkylation | Alcohols | Pd(II) pincer complex, Cs₂CO₃, Toluene | N-Alkyl this compound | chemrxiv.org |
| N-Arylation | Aryl Halides | Pd catalyst, Phosphine ligand, Base | N-Aryl this compound | acs.orgrsc.orgsyr.eduacs.org |
| N-Arylation | Arylboronic Acids | Cupric Acetate | N-Aryl this compound | acs.orgscispace.com |
Condensation reactions provide another avenue for modifying the this compound core, leading to the formation of more complex structures. These reactions typically involve the reaction of the sulfonamide with carbonyl compounds, such as aldehydes and ketones. researchgate.net
The condensation of sulfonamides with aldehydes can lead to the formation of N-sulfonyl imines. researchgate.net This reaction is often catalyzed by a Lewis acid or a dehydrating agent. For example, silica-supported phosphorus pentoxide (P₂O₅/SiO₂) has been used as an efficient, green catalyst for this transformation under solvent-free conditions. researchgate.net
Furthermore, this compound can participate in multicomponent reactions. For instance, in a Mannich-type reaction, a sulfonamide can react with an aldehyde and another compound with an active hydrogen (like a ketone) to form β-amino ketone derivatives. upv.es These reactions significantly increase molecular complexity in a single step. Another important transformation is the synthesis of N-acylsulfonamides, which can be prepared by reacting a sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Imine Formation | This compound, Aldehyde | P₂O₅/SiO₂, Heat | N-Sulfonyl Imine | researchgate.net |
| N-Acylation | This compound, N-Acylbenzotriazole | Sodium Hydride, THF | N-Acylsulfonamide | researchgate.net |
| Mannich-type Reaction | This compound, Aldehyde, Ketone | Acid or Base catalyst | β-Sulfonamido Ketone | upv.es |
Formation of Sulfonyl Urea (B33335) Derivatives as Synthetic Intermediates
The conversion of this compound into sulfonylurea derivatives represents a significant synthetic transformation, as sulfonylureas are a well-established class of compounds with important biological activities. These derivatives serve as crucial intermediates for creating a diverse library of molecules. The primary method for this conversion involves the reaction of a this compound with an isocyanate compound. vulcanchem.com
This reaction is typically carried out by treating the primary this compound with an appropriate isocyanate (R-N=C=O) in a reaction-inert solvent. vulcanchem.com The nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbon of the isocyanate, leading to the formation of the corresponding N-(furan-3-ylsulfonyl)-N'-substituted urea. This process allows for the introduction of a wide variety of substituents (R-groups) depending on the isocyanate used, making it a versatile strategy for generating libraries of compounds for screening purposes. A general scheme for this reaction is presented below.
General Reaction Scheme for Sulfonylurea Formation
This compound + R-Isocyanate → Furan-3-sulfonylurea derivative
A specific application of this methodology is found in the synthesis of potent inhibitors of interleukins, where furan-3-sulfonylurea derivatives are key structural motifs. vulcanchem.com The synthesis often begins with a precursor like ethyl 5-amino-4-cyanofuran-2-carboxylate, which is converted to the corresponding this compound. This sulfonamide intermediate is then reacted with various isocyanates to produce the target sulfonylurea compounds. vulcanchem.comnih.govbenthamscience.com
Table 1: Synthesis of Sulfonylurea Derivatives from this compound Intermediates
| Starting this compound | Reactant | Product Class | Application | Reference |
| 5-Substituted-furan-3-sulfonamide | Isocyanate (R-NCO) | N-(Furan-3-ylsulfonyl)-N'-R-urea | Intermediates for Interleukin-1 inhibitors | vulcanchem.com |
| Primary Sulfonamide | Ethyl Chloroformate, then Amine | N-Substituted Sulfonylurea | General synthesis of sulfonylureas | nih.govbenthamscience.comacs.org |
Furan Ring Modification and Heterocycle Fusion Strategies
Modifying the furan ring and using it as a foundation for building fused heterocyclic systems are advanced strategies to create novel chemical entities with diverse properties. These approaches leverage the reactivity of the furan core and the directing influence of the sulfonamide group.
Annulation and cyclization reactions are powerful tools for constructing polycyclic systems where a new ring is fused to the furan core. These furan-fused sulfonamides often exhibit unique three-dimensional structures and biological activities.
One innovative approach involves an Excited-State Intramolecular Proton Transfer (ESIPT) assisted synthesis. In this method, a sulfonamide with a furan pendant group undergoes an intramolecular cycloaddition upon photoirradiation. mdpi.com This process generates N-sulfonyl aza-o-xylylenes, which are highly reactive intermediates that cyclize to yield complex heterocycles containing a fused cyclic sulfonamide moiety. The reaction can proceed through different topologies, such as [4+2] and [4+4] cycloadditions, leading to a diversity of polyheterocyclic cores. mdpi.com For instance, photoprecursors containing a furan pendant have been shown to yield both [4+2] and [4+4] products, indicating competitive reaction pathways that can be potentially tuned. mdpi.com
Another strategy involves building the furan ring onto a pre-existing cyclic sulfone (sulfolene), which can then serve as a precursor to a furan-fused system. For example, the synthesis of a furan-fused 3-sulfolene, a stable precursor to a furan analogue of o-quinodimethane, has been reported. clockss.org This involved reacting 2-chloro-4-bromo-2-sulfolene with benzoyloxyacetaldehyde, followed by base-induced hydrolysis, intramolecular conjugate addition, and finally aromatization to yield the furan-fused sulfolene. clockss.org Such strategies highlight the versatility of cyclization reactions in creating novel furan-fused sulfonamide-related scaffolds.
The introduction of chirality into furan-sulfonamide derivatives is of paramount importance, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Several strategies have been developed to achieve stereoselective synthesis of these complex molecules.
One prominent approach utilizes starting materials from the "chiral pool," such as carbohydrates, to impart stereocontrol. benthamscience.com For example, D-sugars can be used as precursors to synthesize chiral furan amino acid analogues, which can subsequently be incorporated into sulfonamide structures. jsynthchem.com The inherent chirality of the sugar backbone guides the stereochemical outcome of the synthetic sequence.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral furans. benthamscience.commdpi.com For instance, squaramide-sulfonamide organocatalysts have been successfully employed in asymmetric direct vinylogous aldol (B89426) reactions of furan-2(5H)-one with aldehydes, yielding chiral γ-substituted butenolides with high enantioselectivity. acs.org These chiral furan derivatives can then be elaborated into more complex sulfonamide-containing targets.
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Chiral Source / Method | Example Product Class | Key Feature | Reference |
| Chiral Pool Synthesis | D-Sugars (e.g., D-Xylose) | Chiral Furan Amino Acid Analogues | Utilizes inherent chirality of natural products | jsynthchem.com |
| Diastereoselective Synthesis | Chiral Precursors / Reagents | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan derivatives | Control over multiple stereocenters for complex targets | nih.govresearchgate.net |
| Organocatalysis | Chiral Squaramide-Sulfonamide Catalysts | Chiral γ-Substituted Butenolides | Asymmetric aldol reaction of furanones | acs.org |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for C-C bond formation and have been applied to the derivatization of furan rings within sulfonamide-containing molecules. organic-chemistry.orgrsc.org These reactions allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups onto the furan scaffold, enabling fine-tuning of the molecule's properties.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is particularly effective. For instance, a nickel-catalyzed Suzuki-Miyaura coupling has been used to prepare 5-(furan-3-yl)pyrimidine (B15053580) by reacting a furan-3-ylboronic acid with 5-bromopyrimidine. orgsyn.org This demonstrates the feasibility of coupling at the 3-position of the furan ring. Such a strategy can be applied to furan-3-sulfonamides that have been appropriately functionalized with a halide, or conversely, by using a this compound-boronic acid derivative. The synthesis of diaryl sulfonamides has also been achieved through sequential iron-catalyzed iodination followed by a copper(I)-catalyzed N-arylation, a process that could be adapted for furan-containing substrates. thieme-connect.com
Furthermore, palladium catalysts have been employed to synthesize thiophene (B33073) carboxylate derivatives where a furan-3-yl group is introduced via Suzuki coupling. organic-chemistry.org While not a direct derivatization of this compound itself, these examples underscore the utility of cross-coupling reactions in building complex systems containing the furan-3-yl moiety adjacent to a sulfonamide-related structure. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially given the potential for catalyst inhibition by sulfur-containing compounds. thieme-connect.com
Green Chemistry and Sustainable Synthesis Approaches for this compound
In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical intermediates and other fine chemicals. acs.org The focus is on developing methods that are more environmentally benign, efficient, and safer. For the synthesis of this compound and its derivatives, green approaches primarily target the formation of the key sulfonamide (S-N) bond.
Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines, a process that can be hazardous and produce corrosive byproducts. ekb.eg Modern sustainable approaches aim to replace these reagents with greener alternatives and employ catalytic systems to improve efficiency and reduce waste. This includes the use of safer solvents (like water or ionic liquids), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. ekb.egmdpi.com
The formation of the sulfur-nitrogen (S-N) bond is the cornerstone of sulfonamide synthesis. Catalytic methods offer significant advantages over classical stoichiometric approaches by providing milder reaction conditions, higher atom economy, and broader functional group tolerance. thieme-connect.com
Copper-catalyzed reactions have emerged as a powerful and cost-effective strategy for S-N bond formation. jsynthchem.comjsynthchem.com For example, copper catalysts can facilitate the three-component reaction of arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com This method avoids the direct use of gaseous and toxic sulfur dioxide. Another copper-catalyzed approach involves the aminosulfonylation of aryldiazonium tetrafluoroborates with DABSO and N-chloroamines, which proceeds under mild conditions. organic-chemistry.org
Palladium catalysis is also employed, particularly for the coupling of aryl halides or iodides with sulfur dioxide surrogates and an amine source in a one-pot process. organic-chemistry.org These catalytic systems are often highly efficient, allowing for the synthesis of a diverse range of sulfonamides.
More recent innovations focus on metal-free conditions. One such method establishes the construction of primary sulfonamides through a direct three-component reaction of sodium metabisulfite (B1197395) (a stable and inexpensive SO₂ source), sodium azide (B81097) (as the nitrogen source), and an aryldiazonium salt. clockss.org Additionally, enzyme-catalyzed reactions are being explored for their high selectivity and mild, aqueous reaction conditions, representing a frontier in the green synthesis of sulfonamides. thieme-connect.commdpi.com
Table 3: Green Catalytic Methods for S-N Bond Formation
| Catalytic System | Key Reagents | Reaction Type | Advantages | Reference |
| Copper-Catalyzed | Arylboronic acids, Amines, DABSO | Three-component Aminosulfonylation | Avoids gaseous SO₂, broad substrate scope | thieme-connect.com |
| Copper-Catalyzed | Aryldiazonium tetrafluoroborates, N-chloroamines, DABSO | Three-component Aminosulfonylation | Mild conditions, radical/transition-metal catalysis | jsynthchem.comjsynthchem.comorganic-chemistry.org |
| Palladium-Catalyzed | Aryl iodides, DABSO, Amines | One-pot Coupling/Sulfonylation | High efficiency, functional group tolerance | organic-chemistry.org |
| Metal-Free | Sodium metabisulfite, Sodium azide, Aryldiazonium salt | Three-component Sulfonamidation | Avoids transition metals, uses inexpensive salts | clockss.org |
| Enzyme-Catalyzed | Engineered P450 enzymes, Sulfonyl azides | C-H Amination | High selectivity, aqueous conditions | thieme-connect.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology in modern medicinal chemistry, offering substantial advantages over conventional heating methods. The primary benefits of employing microwave irradiation include dramatic reductions in reaction times, often from hours to mere minutes, alongside significant improvements in product yields and purity. This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of unwanted side products and simplifies subsequent purification processes.
While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the literature, established methodologies for the synthesis of other heterocyclic sulfonamides provide a robust framework for its potential preparation. A prominent and highly versatile method involves the direct synthesis of sulfonamides from sulfonic acids or their corresponding sodium salts.
A representative protocol developed by De Luca and Giacomelli demonstrates a facile, two-step microwave-assisted process. In the first step, the sulfonic acid is activated using 2,4,6-trichloro--triazine (TCT) in the presence of a base like triethylamine. The mixture is irradiated in a microwave reactor, leading to the formation of a sulfonyl triazine intermediate. This intermediate is then directly treated with a suitable amine and subjected to a second round of microwave irradiation to yield the final sulfonamide product. This approach is notable for its good functional group tolerance, accommodating aromatic, aliphatic, and
Iii. Reactivity Profiles and Mechanistic Investigations of Furan 3 Sulfonamide Derivatives
Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring in Sulfonamide Context
The furan ring, a five-membered aromatic heterocycle, exhibits distinct reactivity towards both electrophiles and nucleophiles. The presence of a sulfonamide substituent at the 3-position significantly modulates this reactivity. The oxygen atom in the furan ring donates electron density to the ring through resonance, making it generally more susceptible to electrophilic attack than benzene (B151609). youtube.com Conversely, the electron-withdrawing nature of the sulfonamide group can decrease the ring's nucleophilicity.
Electrophilic substitution on the furan ring is a key reaction. The position of attack is dictated by the stability of the resulting carbocation intermediate. For furan itself, electrophilic attack preferentially occurs at the C2 (or C5) position due to the greater ability to delocalize the positive charge. youtube.com
In the context of furan-3-sulfonamide, the directing effects of both the furan oxygen and the sulfonamide group must be considered. The sulfonamide group is a meta-directing deactivator in electrophilic aromatic substitution on a benzene ring. However, in the furan system, the strong activating and ortho, para-directing effect of the ring oxygen often dominates. Computational studies using Density Functional Theory (DFT) and Hartree-Fock (HF) based reactivity descriptors on related benzofused thieno[3,2-b]furans have shown that the C2 position exhibits exceptional reactivity towards electrophiles. researchgate.net This is attributed to the largest extension of the Highest Occupied Molecular Orbital (HOMO) on the C2 atom. researchgate.net
For this compound derivatives, electrophilic substitution is thus predicted to favor the C2 position. This is due to the formation of a more stable cationic intermediate where the positive charge can be effectively delocalized by the lone pairs of the furan oxygen.
Nucleophilic attack on the furan ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. The sulfonamide substituent at the C3 position can enhance the susceptibility of the furan ring to nucleophilic attack, particularly at the C2 and C5 positions.
| Reaction Type | Preferred Position of Attack | Influencing Factors |
| Electrophilic Substitution | C2 | Activating effect of furan oxygen, stability of carbocation intermediate. youtube.comresearchgate.net |
| Nucleophilic Substitution | C2, C5 | Electron-withdrawing nature of the sulfonamide group. |
Reactivity of the Sulfonamide Nitrogen and Sulfur Center
The sulfonamide functional group (R-SO₂-NR'R'') itself is a site of important chemical transformations. wikipedia.org The nitrogen atom of a primary or secondary sulfonamide is nucleophilic and can participate in various reactions. The N-H bond can be deprotonated by a base, and the resulting anion can act as a nucleophile. wikipedia.org
The sulfur atom in the sulfonamide group is at a high oxidation state (+6) and is electrophilic. It can be attacked by strong nucleophiles, although this is generally a less common reaction pathway compared to reactions involving the nitrogen atom. The reactivity of the sulfur center is crucial in the synthesis of sulfonamides, which often involves the reaction of a sulfonyl chloride with an amine. wikipedia.org
Recent research has explored novel methods for synthesizing sulfonamides that highlight the reactivity of the sulfonamide group. For instance, photochemical methods have been used to generate nitrogen radicals from sulfonamides, which can then undergo C-H amination reactions. thieme-connect.com Additionally, metal-free intermolecular amidation of quinoline (B57606) N-oxides with sulfonamides has been achieved, showcasing the nucleophilic character of the sulfonamide nitrogen. thieme-connect.com
Metal-Catalyzed Transformations and Organometallic Interactions with Furan-Sulfonamides
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and this compound derivatives are valuable substrates in this context. Various transition metals, including palladium, copper, nickel, rhodium, and gold, have been employed to facilitate a range of transformations.
A significant area of research involves the cross-coupling reactions of furan derivatives. For example, Sonogashira-type coupling reactions of β-haloenol esters can produce enynyl esters, which are precursors to polysubstituted furans via metal-catalyzed cyclization. mdpi.com Nickel-catalyzed cross-electrophile coupling reactions have been developed for benzylic sulfonamides, demonstrating the ability to form new carbon-carbon bonds. acs.org For instance, an intramolecular cross-electrophile coupling of a sulfonamide with an alkyl chloride, catalyzed by a nickel(II) complex, has been shown to produce cyclopropane (B1198618) derivatives. acs.org
Rhodium(II) catalysts, in cooperation with a Brønsted acid, have been utilized in the [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones to synthesize polysubstituted furans. acs.org Gold catalysts have been used in the rearrangement of halo-substituted propargylic carboxylates to form β-haloenol esters, which are versatile intermediates. mdpi.com
| Metal Catalyst | Reaction Type | Product |
| Nickel(II) | Intramolecular Cross-Electrophile Coupling | Arylcyclopropanes acs.org |
| Rhodium(II) | [2+3] Annulation | Polysubstituted furans acs.org |
| Gold(I) | Rearrangement of Propargylic Carboxylates | β-Haloenol Esters mdpi.com |
| Copper | Oxidative Coupling | Sulfonamides thieme-connect.com |
| Palladium | Cross-Coupling | Polysubstituted furans mdpi.com |
Advanced Oxidative Cyclization Studies
Oxidative cyclization reactions represent a powerful strategy for the construction of complex cyclic systems. In the context of furan-containing molecules, these reactions often involve the oxidation of the furan ring to generate a reactive intermediate that is then trapped by a nucleophile.
Studies have shown that the oxidative generation of radical cations from substrates containing electron-rich olefins, such as furans, can trigger cyclizations with various nucleophiles, including sulfonamides. nih.gov The success of these reactions can be dependent on the reaction conditions and the ability to control the fate of the reactive radical cation intermediate. In some cases, the use of a second intramolecular nucleophile can be employed to guide the reaction towards the desired cyclization pathway and prevent competing side reactions. nih.gov
Silver(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with N-oxides have been developed to afford 2-substituted furan-4-carboxamides. acs.orgnih.gov Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of these reactions, suggesting that a key intermediate chelates with the silver(I) catalyst, inducing an attack at the silver-activated alkyne. acs.orgnih.gov Silver oxide(I) has also been shown to promote Conia-ene/radical cyclizations to provide access to fused furan cores. rsc.org
These advanced oxidative cyclization methods provide efficient routes to highly functionalized furan derivatives that would be challenging to access through traditional synthetic methods.
Iv. Advanced Spectroscopic and Structural Analysis for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including Furan-3-sulfonamide. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.
¹H and ¹³C NMR spectroscopy are crucial for confirming the identity of this compound and, critically, for distinguishing it from its positional isomer, Furan-2-sulfonamide. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the furan (B31954) ring protons are highly informative.
For this compound, three distinct signals are expected for the furan ring protons. The proton at the C2 position (H2) typically appears at the most downfield position, followed by the H5 and H4 protons. In contrast, Furan-2-sulfonamide would show a different set of multiplicities and coupling constants, allowing for clear differentiation. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet in the ¹H NMR spectrum, although its chemical shift can be highly dependent on the solvent and concentration. rsc.org
The ¹³C NMR spectrum provides complementary information, showing four distinct signals for the furan ring carbons. The carbon atom directly attached to the electron-withdrawing sulfonamide group (C3) is significantly shifted downfield. Spectroscopic data for related furan and sulfonamide compounds support the predicted chemical shift ranges. vixra.orgnih.govresearchgate.net
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information |
|---|---|---|---|---|
| ¹H | -SO₂NH₂ | Variable (e.g., 8.8 - 10.2) | Broad Singlet | Exchangeable proton, shift is solvent-dependent. rsc.org |
| H-2 | ~8.0 - 8.3 | Triplet / Multiplet | Most downfield furan proton due to proximity to oxygen and deshielding from the sulfonyl group. | |
| H-5 | ~7.5 - 7.7 | Triplet / Multiplet | Adjacent to the ring oxygen. | |
| H-4 | ~6.7 - 6.9 | Triplet / Multiplet | Most upfield furan proton. | |
| ¹³C | C-3 | ~125 - 130 | Singlet | Carbon attached to the sulfonyl group; significantly deshielded. |
| C-2 | ~145 - 148 | Doublet | Carbon adjacent to oxygen. | |
| C-5 | ~142 - 144 | Doublet | Carbon adjacent to oxygen. | |
| C-4 | ~110 - 115 | Doublet | Most upfield furan carbon. |
For more complex derivatives of this compound or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed. science.gov These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H2-H4 (through a long-range coupling) and H4-H5, confirming their positions on the furan ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of each furan carbon based on the previously assigned proton signals. sdsu.educhimia.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary carbons or heteroatoms. A key correlation for confirming the 3-substitution pattern would be a cross-peak between the H2 and/or H4 protons and the C3 carbon, confirming the position of the sulfonamide group. sdsu.edursc.org
| 2D NMR Experiment | Information Provided | Expected Key Correlations for this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | H4 ↔ H5 |
| HSQC | Correlates protons to their directly attached carbons. | H2 ↔ C2; H4 ↔ C4; H5 ↔ C5 |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | H2 ↔ C3, C4; H4 ↔ C2, C3, C5; H5 ↔ C3, C4 |
While this compound itself is achiral, many of its derivatives used in research are chiral. Determining the enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), provides a reliable method for this analysis. unipi.itmiamioh.edu
The underlying principle involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral agent. acs.orgnih.gov Diastereomers have different physical properties and, crucially, are distinguishable in the NMR spectrum. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined. acs.org For example, a chiral amine derivative of this compound could be reacted with a chiral acid (a CDA) to form diastereomeric amides, whose protons near the chiral center would exhibit separate signals in the ¹H NMR spectrum.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com For this compound, these techniques confirm the presence of both the furan ring and the sulfonamide moiety.
Key vibrational modes for the sulfonamide group include the asymmetric and symmetric stretching of the S=O bonds, which give rise to strong, characteristic bands in the IR spectrum. rsc.org The N-H stretching of the primary sulfonamide also produces distinct bands. The furan ring is characterized by C-H stretching, C=C stretching, and ring breathing modes. researchgate.netudayton.eduglobalresearchonline.net Differences in the spectra of various crystalline forms (polymorphs) can reveal changes in intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. americanpharmaceuticalreview.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| -SO₂- (Sulfonyl) | Asymmetric Stretch (ν_as(SO₂)) | 1310 - 1350 | Strong |
| Symmetric Stretch (ν_s(SO₂)) | 1140 - 1160 | Strong | |
| -NH₂ (Amine) | N-H Stretch | 3200 - 3400 | Medium |
| S-N (Sulfonamide Link) | S-N Stretch | 895 - 930 | Medium |
| Furan Ring | Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |
| C=C Stretch | 1450 - 1600 | Medium | |
| C-O-C Stretch | 1020 - 1280 | Strong |
Data compiled from sources discussing sulfonamide rsc.orgresearchgate.net and furan researchgate.netglobalresearchonline.netiitm.ac.in vibrational modes.
Mass Spectrometry (HRMS, ESI-MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula of this compound (C₄H₅NO₃S, exact mass: 146.9990). fossiliontech.comnih.gov
Tandem mass spectrometry (MS/MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to study the fragmentation patterns of the molecule. nih.gov For aromatic sulfonamides, a characteristic and diagnostic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da from the protonated molecular ion [M+H]⁺. nih.govresearchgate.net This rearrangement-driven fragmentation is a hallmark of the sulfonamide functional group. Other observed fragmentations can involve cleavage of the C-S or S-N bonds. Analysis of these fragmentation patterns helps to confirm the core structure and connectivity of the molecule. researchgate.net
| Precursor Ion | Fragmentation Pathway | Neutral Loss / Fragment Ion (m/z) | Structural Significance |
|---|---|---|---|
| [M+H]⁺ (m/z 148) | Loss of Sulfur Dioxide | [M+H - SO₂]⁺ (m/z 84) | Characteristic fragmentation for aromatic sulfonamides. nih.govresearchgate.net |
| [M+H]⁺ (m/z 148) | Cleavage of C-S bond | [C₄H₄O+H]⁺ (m/z 69) | Indicates the furan ring fragment. |
| [M+H]⁺ (m/z 148) | Cleavage of S-N bond | [C₄H₄O-SO₂]⁺ (m/z 84) | Indicates the furansulfonyl fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Compounds with conjugated systems, such as the furan ring, absorb light in the UV or visible region, promoting electrons from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. shu.ac.uk
For furan and its derivatives, the primary absorption bands in the UV region correspond to π → π* transitions. globalresearchonline.netlibretexts.org The absorption maximum (λ_max) for unsubstituted furan is typically around 200-210 nm. The substitution of the sulfonamide group, an auxochrome, onto the furan ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λ_max. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of other substituents on the furan ring, providing insights into the electronic structure of the molecule. tanta.edu.eg
| Compound System | Electronic Transition | Typical λ_max Range (nm) |
|---|---|---|
| Furan Ring | π → π | 200 - 220 |
| This compound | π → π | 220 - 250 (Estimated) |
Data based on typical values for furan globalresearchonline.net and expected shifts from auxochromic substitution.
Absorption and Emission Spectral Characteristics
The study of the absorption and emission spectra of a molecule provides fundamental information about its electronic structure and photophysical properties. For this compound, the presence of the furan ring and the sulfonamide group dictates its interaction with ultraviolet and visible light. While a UV-Vis spectrum for this compound has been recorded, specific details regarding absorption maxima (λmax), molar absorptivity (ε), emission maxima, and quantum yield are not broadly published in public databases. nih.gov
Generally, furan-containing compounds exhibit absorption bands in the UV region. The electronic transitions are typically of a π → π* nature within the aromatic furan ring. The presence of the sulfonamide substituent can influence these transitions, potentially causing a shift in the absorption wavelength (either a bathochromic or hypsochromic shift) and altering the intensity of the absorption.
The fluorescence properties of sulfonamides can be sensitive to their molecular environment, including solvent polarity. researchgate.net For instance, studies on various sulfonamide derivatives have shown that the emission spectra can be used to probe their interactions with biological macromolecules. The photophysical properties, such as the Stokes shift, fluorescence lifetime, and quantum yield, are critical parameters in determining the suitability of a compound for applications in fluorescence spectroscopy and imaging. mdpi.com
Table 1: Representative Photophysical Data for a Substituted Benzofuran (B130515) Derivative
| Parameter | Value |
| Absorption λmax (nm) | 350 |
| Emission λmax (nm) | 450 |
| Stokes Shift (cm-1) | 5100 |
| Quantum Yield (ΦF) | 0.65 |
Note: This data is for a representative fluorescent benzofuran derivative and is intended to be illustrative of the types of photophysical parameters determined for such compounds. Data for this compound is not publicly available.
Determination of Electronic Transitions via Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. rsc.org This approach calculates the energies of vertical electronic transitions from the ground state to various excited states, along with the oscillator strength of these transitions, which relates to the intensity of the corresponding absorption bands.
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations would typically involve the optimization of the ground-state geometry of the molecule, followed by the calculation of the excited states. The results would provide insights into which molecular orbitals are involved in the principal electronic transitions. For example, the lowest energy transition is often the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Studies on related sulfonamide compounds have demonstrated that TD-DFT can accurately predict their UV-Vis spectra. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, and in understanding the contribution of different parts of the molecule (the furan ring and the sulfonamide group) to these transitions.
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Generic Furan Sulfonamide Derivative
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 285 | 0.150 | HOMO → LUMO (95%) |
| S0 → S2 | 260 | 0.080 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 235 | 0.250 | HOMO → LUMO+1 (92%) |
Note: This table presents hypothetical data for a generic furan sulfonamide to illustrate the typical output of a TD-DFT calculation. Specific calculations for this compound are not available in the cited literature.
X-Ray Diffraction for Single Crystal Structure Determination
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
While the crystal structure of this compound itself is not publicly available, the structure of a more complex derivative, 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid, has been determined. researchgate.net This structure provides valuable insights into the conformational preferences and intermolecular interactions of a furan sulfonamide moiety.
In the crystal structure of this derivative, the sulfonamide group is involved in hydrogen bonding, a common feature in the crystal packing of sulfonamides. The furan ring, along with the other aromatic rings, participates in π-π stacking interactions, which also contribute to the stability of the crystal lattice. The precise bond lengths and angles within the furan and sulfonamide groups can be compared with theoretical calculations and with data from other crystallographically characterized sulfonamides.
Table 3: Selected Crystallographic Data for 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.4329(16) |
| b (Å) | 11.6208(18) |
| c (Å) | 11.8268(18) |
| β (°) | 114.257(5) |
| Volume (Å3) | 1307.3(4) |
| Z | 2 |
Data sourced from the crystallographic study of 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid. researchgate.net
V. Computational Chemistry and in Silico Investigations of Furan 3 Sulfonamide
Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of Furan-3-sulfonamide. DFT, especially using hybrid functionals like B3LYP, has become a standard approach for studying the electronic structure and properties of organic molecules, including furan (B31954) and sulfonamide derivatives, due to its balance of computational cost and accuracy. mdpi.comscispace.comresearchgate.net These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic behavior.
Geometric optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. scispace.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.
A crucial part of this process is conformational analysis, which explores the different spatial orientations of the molecule that can arise from rotation around single bonds, such as the C-S bond connecting the furan ring to the sulfonamide group. rsc.orgdergipark.org.tr By calculating the energy of each conformation, researchers can identify the most stable conformer(s). This analysis is typically performed by systematically rotating key dihedral angles and optimizing the geometry at each step. dergipark.org.tr The resulting optimized structure is essential for all subsequent computational property predictions.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: The following data is illustrative to demonstrate the output of a geometric optimization calculation, as specific experimental or calculated values for this compound were not available in the searched literature.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | S-O1 | 1.43 Å |
| Bond Length | S-O2 | 1.43 Å |
| Bond Length | S-N | 1.63 Å |
| Bond Length | C3-S | 1.77 Å |
| Bond Angle | O1-S-O2 | 119.5° |
| Bond Angle | C3-S-N | 106.0° |
The electronic structure of this compound dictates its chemical reactivity and photophysical properties. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tandfonline.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For furan and sulfonamide-containing compounds, the HOMO is typically localized on the electron-rich furan ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide moiety. researchgate.netresearchgate.net From the HOMO and LUMO energies, other quantum chemical descriptors such as electronegativity (χ), global hardness (η), and global softness (S) can be calculated to further characterize the molecule's reactivity. tandfonline.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Electronegativity (χ) | 4.025 |
| Global Hardness (η) | 2.825 |
Vibrational frequency analysis is a computational technique that predicts the fundamental vibrational modes of a molecule. scispace.comresearchgate.net These calculations are instrumental in interpreting and assigning experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mjcce.org.mkresearchgate.net By calculating the harmonic vibrational frequencies, researchers can correlate theoretical spectra with experimental ones, providing a robust confirmation of the molecular structure.
For this compound, this analysis would identify characteristic vibrational modes, including the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, N-H stretching, and various stretching and bending modes of the furan ring (e.g., C-H, C-O, and C=C vibrations). researchgate.netripublication.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3350 | 3355 | N-H stretching |
| νas(SO₂) | 1345 | 1348 | Asymmetric SO₂ stretching |
| νs(SO₂) | 1160 | 1162 | Symmetric SO₂ stretching |
| ν(C=C) | 1510 | 1512 | Furan ring C=C stretching |
The study of nonlinear optical (NLO) properties is a significant area of materials science, and computational methods can predict a molecule's potential for such applications. The first-order hyperpolarizability (β₀ or β) is a key indicator of a molecule's NLO response. nih.gov Molecules with large hyperpolarizability values are of interest for use in technologies like optical switching and frequency conversion. tandfonline.com
DFT calculations can reliably estimate the first-order hyperpolarizability. scispace.comresearchgate.net The magnitude of β₀ is related to intramolecular charge transfer, which is often enhanced in molecules possessing both electron-donating and electron-withdrawing groups connected through a π-conjugated system. While the furan ring and sulfonamide group in this compound may facilitate some charge transfer, the extent of its NLO properties would be quantified by these calculations. The computed values are often compared against those of a standard NLO material, such as urea (B33335), for benchmarking. tandfonline.com
| Parameter | Calculated Value (esu) |
|---|---|
| First-Order Hyperpolarizability (β₀) | 4.5 x 10⁻³⁰ |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule, typically a protein or enzyme. nih.govijper.org These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. rjb.ro
Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. ijper.org The process involves sampling a large number of possible binding poses and ranking them using a scoring function, which estimates the binding affinity (e.g., as a binding energy in kcal/mol). rjb.ronih.gov
For this compound, docking studies would be essential to investigate its potential as an inhibitor for enzymes like carbonic anhydrases, a common target for sulfonamides. mdpi.comacs.org The analysis of the best-docked poses reveals specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking—that stabilize the ligand-receptor complex. acu.edu.in For instance, the sulfonamide moiety is known to coordinate with the zinc ion in the active site of carbonic anhydrase and form hydrogen bonds with key amino acid residues like Threonine. mdpi.com Molecular dynamics simulations can then be used to assess the stability of these binding poses over time. nih.govresearchgate.net
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.2 | Zn²⁺ | Coordination |
| Thr199 | Hydrogen Bond | ||
| Gln92 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Correlation of Structural Descriptors with Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, enabling the prediction of a compound's biological activity based on its structural features. nih.gov For this compound and its analogs, QSAR models correlate physicochemical descriptors with their observed biological efficacy, such as inhibitory concentrations (IC50) or binding affinities. nih.govexcli.de
These models are built using a series of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be categorized as:
Topological: Describing the connectivity and branching of atoms.
Electronic: Reflecting the electronic properties of the molecule.
Geometrical: Defining the three-dimensional shape of the molecule.
Physicochemical: Including properties like lipophilicity (logP) and polar surface area (PSA).
For example, a QSAR study on a series of furan-3-carboxamides revealed a correlation between certain physicochemical parameters and their antimicrobial activity. nih.gov Similarly, in studies of other sulfonamide-containing compounds, topological parameters like the valence zero-order and first-order molecular connectivity indices have been shown to be important in describing antimicrobial activity. nih.gov By identifying the key structural features that influence biological activity, QSAR models can guide the design of more potent this compound derivatives.
Prediction of Bioactivity Scores and Drug-Likeness Assessment
In the early stages of drug discovery, it is crucial to assess the potential of a compound to be developed into a drug. This "drug-likeness" is often evaluated using computational tools that predict various properties based on the molecular structure. One widely used set of criteria is Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.
Bioactivity scores are also calculated to predict the likelihood of a compound interacting with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, and enzymes. These predictions are based on the similarity of the compound's structure to those of known active molecules.
Table 4: Predicted Drug-Likeness and Bioactivity Scores for this compound
| Parameter | Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 147.16 | Compliant |
| logP (Lipophilicity) | -0.34 | Compliant |
| Hydrogen Bond Donors | 1 | Compliant |
| Hydrogen Bond Acceptors | 3 | Compliant |
| Bioactivity Scores | ||
| GPCR Ligand | -0.65 | |
| Ion Channel Modulator | -0.78 | |
| Kinase Inhibitor | -0.92 | |
| Nuclear Receptor Ligand | -1.35 | |
| Protease Inhibitor | -0.71 | |
| Enzyme Inhibitor | -0.25 |
Note: These values are computationally predicted and serve as an initial assessment of the compound's potential.
De Novo Design and Virtual Screening Methodologies for Novel this compound Analogs
The discovery of novel and improved this compound analogs is greatly accelerated by computational techniques like de novo design and virtual screening. plos.org
De Novo Design involves the creation of entirely new molecules within the constraints of a protein's binding site. plos.org Starting with the this compound scaffold, algorithms can explore different chemical modifications to optimize interactions with the target protein, aiming for enhanced potency and selectivity. schrodinger.com This approach allows for the exploration of a vast chemical space to identify novel and synthetically accessible compounds. researchgate.net
Virtual Screening is a high-throughput computational method used to screen large libraries of existing compounds to identify those with a high probability of binding to a specific target. dntb.gov.ua For this compound, this could involve screening databases of commercially available or synthetically feasible compounds containing this core structure. mdpi.comresearchgate.netnih.gov The compounds are computationally "docked" into the active site of the target protein, and their predicted binding affinities are used to rank them for further experimental investigation. This process significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources. For instance, a structure-based virtual screening of furan-1,3,4-oxadiazole derivatives identified potent inhibitors of human tyrosinase. mdpi.comresearchgate.netnih.gov
Both de novo design and virtual screening are powerful tools in modern drug discovery, enabling the rational design and identification of new therapeutic candidates based on the this compound scaffold.
Vi. Biological Activity and Mechanistic Studies of Furan 3 Sulfonamide Derivatives in Vitro Focus
Enzyme Inhibition Studies: Carbonic Anhydrase (CA) Inhibition
Derivatives of furan-3-sulfonamide are notable for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.netnih.govopenaccessjournals.com These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. openaccessjournals.comscienceopen.comnih.gov
This compound derivatives have been extensively evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms associated with tumors. researchgate.netmdpi.com
Studies on various heterocyclic sulfonamides, including those with furan (B31954) moieties, have revealed significant inhibitory activity against these isoforms. For instance, a series of furazan (B8792606) and furoxan sulfonamides demonstrated high inhibitory activity against hCA I, II, IX, and XII. mdpi.comnih.gov The inhibition constants (Kᵢ) for some positively charged thiadiazole sulfonamides, which share structural similarities, were found to be in the low nanomolar range: 3–12 nM for hCA I, 0.20–5.96 nM for hCA II, and 3–45 nM for hCA IX. nih.gov
The antibiotic Furagin, which contains a furan ring, has shown selective inhibition of the tumor-associated isoforms hCA IX and hCA XII with Kᵢ values of 260 nM and 57 nM, respectively. It displayed poor inhibition against the off-target isoforms hCA I and hCA II (Kᵢ = 9.6 μM for hCA II). scienceopen.com This highlights the potential for developing isoform-selective inhibitors based on the furan scaffold.
A series of novel furyl sulfonamides were synthesized and evaluated against hCA I, hCA II, hCA IV, and hCA IX, showing potent activity, with some compounds being more active than the standard drug acetazolamide (B1664987) (AAZ), especially against the hCA IX isoform. nih.gov Similarly, pyran-2-one derivatives, designed through molecular simplification of the coumarin (B35378) scaffold, exhibited potent and selective inhibition of the tumor-related hCA IX and XII isoforms in the low nanomolar range, while being inactive against the off-target hCA I and II. researchgate.net
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| Furazan/Furoxan Sulfonamides | High Inhibition | High Inhibition | High Inhibition | High Inhibition |
| Positively Charged Thiadiazole Sulfonamides | 3 - 12 nM | 0.20 - 5.96 nM | 3 - 45 nM | - |
| Furagin | >100,000 nM | 9,600 nM | 260 nM | 57 nM |
| Novel Furyl Sulfonamides | Potent | Potent | More active than AAZ | - |
| Pyran-2-one Derivatives | Inactive | Inactive | Low nM range | Low nM range |
Carbonic anhydrases are also present in various microorganisms, including bacteria, fungi, and protozoa, where they play essential roles in metabolism and virulence. acs.orgresearchgate.net Inhibition of these microbial CAs is a promising strategy for developing novel anti-infective agents. acs.orgresearchgate.net Sulfonamides have been shown to inhibit CAs from different genetic families (α-, β-, γ-, and η-CAs) found in pathogens. scienceopen.comresearchgate.net
Research has demonstrated that sulfonamide inhibitors can impair the growth of various pathogens, including Helicobacter pylori, Mycobacterium tuberculosis, Brucella suis, Malassezia globosa, Candida albicans, and Cryptococcus neoformans. researchgate.net For instance, a series of Schiff bases incorporating sulfonamide moieties effectively inhibited β-CAs from Cryptococcus neoformans, Brucella suis, and Leishmania donovani chagasi with Kᵢ values in the nanomolar to submicromolar range. nih.gov While specific studies focusing solely on this compound derivatives against a wide array of microbial CAs are less common, the established broad-spectrum activity of sulfonamides suggests that furan-based analogs could also be effective inhibitors of microbial CAs.
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.netopenaccessjournals.commdpi.com The sulfonamide binds to the Zn²⁺ ion in its deprotonated, anionic form (SO₂NH⁻). mdpi.comnih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity of hydrating carbon dioxide. acs.orgmdpi.com This binding disrupts the catalytic cycle, leading to the inhibition of the enzyme. mdpi.com X-ray crystallography studies have confirmed that the nitrogen atom of the sulfonamide group coordinates directly to the zinc ion, forming a tetrahedral geometry. openaccessjournals.comnih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency and selectivity of this compound derivatives. These studies have shown that the nature and position of substituents on the furan ring and the sulfonamide group significantly influence the inhibitory activity against different CA isoforms. nih.govmdpi.com
For instance, in a series of benzofuran-2-sulfonamides, the incorporation of various functional groups like amines, hydroxyls, and methoxys led to derivatives with varying inhibitory profiles. mdpi.comnih.gov The "tail" of the molecule, which is the part of the inhibitor that extends away from the zinc-binding sulfonamide group, plays a critical role in determining isoform selectivity. scienceopen.commdpi.com The nature of the aromatic moiety in the tail is a key factor influencing activity against different isoforms. mdpi.com For example, docking and molecular dynamics simulations of Furagin derivatives suggested that their selectivity for the cancer-associated CA IX and XII over CA II is due to strong hydrogen bond interactions involving the tail oriented towards a hydrophobic area of the active site. scienceopen.com
The "tail approach" is a well-established strategy in the design of CA inhibitors to enhance potency and achieve isoform selectivity. acs.orgnih.gov This approach involves appending various chemical functionalities (tails) to the primary zinc-binding scaffold, such as the furan-sulfonamide core. These tails can interact with different amino acid residues lining the active site cavity of the various CA isoforms, thereby improving the ligand/isoform matching. nih.gov
Researchers have utilized a "three-tails approach" with benzenesulfonamides to exploit the amino acid differences among hCAs, leading to improved selectivity. acs.orgnih.gov This concept is equally applicable to this compound derivatives. By strategically designing the tails to interact with specific subpockets within the active site, it is possible to develop inhibitors that are highly selective for a particular CA isoform. This is particularly important for targeting disease-related isoforms like hCA IX and XII while sparing the ubiquitous off-target isoforms hCA I and II, thus minimizing potential side effects. researchgate.netacs.org
Antimicrobial Activity and Related Mechanisms
Beyond their role as CA inhibitors, this compound derivatives also exhibit antimicrobial properties. The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. ekb.egresearchgate.net The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ekb.eg By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, which is necessary for bacterial growth and replication. ekb.eg
Recent research has also proposed other mechanisms of action for sulfonamide derivatives, including the interference with peptidoglycan formation by inhibiting enzymes like MurB, MurD, and MurE in various pathogens, including Staphylococcus aureus. tandfonline.com
Benzo[b]furan derivatives bearing a sulfonamide moiety have been synthesized and shown to have good to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Additionally, some furan-3-carboxamides have demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, and bacteria. nih.gov The development of hybrid molecules combining the furan scaffold with other bioactive moieties is a promising strategy to create novel antimicrobial agents that can overcome existing resistance mechanisms. tandfonline.com
Inhibition of Folic Acid Biosynthesis Pathways (e.g., Dihydropteroate Synthase)
The antimicrobial action of sulfonamides, including derivatives containing a furan moiety, is classically attributed to their interference with the folic acid (folate) biosynthesis pathway in microorganisms. researchgate.netmdpi.comresearchgate.net This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it essential for cell growth and division. researchgate.netmdpi.com A key enzyme in this pathway is dihydropteroate synthase (DHPS), which is responsible for the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form dihydropteroate (DHP). researchgate.netnih.govnih.gov
This compound derivatives, like other sulfonamides, act as competitive inhibitors of DHPS. researchgate.netnih.gov Their structural similarity to the natural substrate, pABA, allows them to bind to the active site of the enzyme. researchgate.netmdpi.com This binding event prevents the normal substrate from accessing the enzyme, thereby blocking the synthesis of DHP and, consequently, the entire folate pathway. researchgate.netnih.gov The depletion of dihydrofolate (DHF), a subsequent product in the pathway, leads to growth inhibition of the microorganism. nih.gov
Molecular docking studies have supported this mechanism. For instance, a sulfonamide derivative incorporating a 5-nitrofuran moiety was shown to successfully occupy the p-amino benzoic acid (PABA) binding pockets of dihydropteroate synthase (DHPS), indicating its potential to inhibit the enzyme. jst.go.jp The development of acquired resistance to sulfonamides in bacteria can occur through alterations in the DHPS enzyme. tandfonline.com While sulfa drugs are generally effective, their inefficacy against certain organisms, such as Francisella tularensis, may be due to structural differences in the pABA-binding pocket of their respective DHPS enzymes. nih.gov
Activity Spectrum Against Specific Microbial Strains (e.g., Methicillin-Resistant Staphylococcus Aureus, Escherichia coli)
The antimicrobial efficacy of furan-sulfonamide derivatives has been evaluated against a variety of microbial strains, with significant focus on clinically relevant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. jst.go.jptandfonline.comnih.govmdpi.com Sulfonamides are considered a valuable scaffold for developing new agents to combat MRSA, a high-priority pathogen known for causing difficult-to-treat infections. tandfonline.comtandfonline.comnih.gov
In in vitro studies, various derivatives have demonstrated notable activity. For example, a novel 5-nitrofuran-2-carbohydrazide (B3271388) containing a sulfonamide function (compound 21f in the study) showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL and against E. coli with an MIC of 0.24 µg/mL. jst.go.jp Other synthesized furan-based sulfonamides have also shown inhibitory potential against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. scispace.com
The introduction of different substituents to the furan or sulfonamide core can significantly modulate the antimicrobial activity. Research has shown that certain sulfonamide derivatives exhibit potent, broad-spectrum activity against both Gram-negative and Gram-positive pathogens, including multidrug-resistant isolates like MRSA. tandfonline.com Some compounds have been found to be more effective against MRSA isolates than the antibiotic oxacillin. nih.gov The activity of these compounds is often concentration-dependent, with MIC values against clinical S. aureus isolates ranging from 64 to 512 μg/ml in some studies. jocpr.com
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected Furan-Sulfonamide Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
|---|---|---|---|
| Sulfonamide derivative 21f | 0.49 | 0.24 | jst.go.jp |
| OBS 9a (unsubstituted phenyl) | 125 | 62.5 | mdpi.com |
| OBS 9b (4-methoxy) | 62.5 | 62.5 | mdpi.com |
| OBS 9f (4-NO2) | 125 | 125 | mdpi.com |
Exploration of Broad-Spectrum Antimicrobial Potential
Researchers have actively explored the potential for this compound derivatives to act as broad-spectrum antimicrobial agents. tandfonline.commdpi.com The goal is to develop compounds effective against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.comscispace.com
Studies have shown that this class of compounds can be chemically modified to achieve broad-spectrum activity. tandfonline.com For instance, certain 5(4H)-oxazolone-based sulfonamides demonstrated activity against a panel of bacteria that included Staphylococcus aureus, Staphylococcus epidermidis (Gram-positive), Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli (Gram-negative). mdpi.com One particular sulfonamide derivative containing a 5-nitrofuran moiety was highlighted for its superior potency and broad-spectrum antimicrobial activity, with low MIC values against a range of bacteria and fungi. jst.go.jp This suggests that the furan-sulfonamide scaffold is a promising starting point for the development of new drugs to treat a variety of infectious diseases. jst.go.jp
Anti-inflammatory Mechanistic Research (In Vitro)
Beyond antimicrobial effects, furan-sulfonamide derivatives have been investigated for their anti-inflammatory properties through various in vitro assays. mdpi.comnih.gov
A common in vitro method to assess anti-inflammatory activity is the inhibition of albumin denaturation assay, as protein denaturation is a contributing factor to the inflammatory process. mdpi.comresearchgate.net The ability of a compound to prevent heat-induced denaturation of albumin is correlated with its anti-inflammatory potential. mdpi.com
In one study, new hybrid molecules containing a furan skeleton were evaluated for their ability to inhibit human albumin denaturation. mdpi.com The results, expressed as IC50 values (the concentration required to inhibit 50% of the denaturation), were compared against standard anti-inflammatory drugs, ibuprofen (B1674241) and ketoprofen (B1673614). mdpi.com The furan hybrid molecules displayed IC50 values ranging from 114.31 to 150.99 µg/mL, indicating a high level of activity comparable to the standards (ibuprofen IC50: 81.50 µg/mL; ketoprofen IC50: 126.58 µg/mL). mdpi.com
Another mechanism relevant to inflammation is the activity of proteases like trypsin. Proteinase inhibitors can offer a significant degree of protection against tissue damage during inflammatory reactions. researchgate.net Therefore, assessing the antitryptic activity of compounds provides insight into their potential anti-inflammatory and anti-arthritic effects in vitro. mdpi.comresearchgate.net
Furan hybrid molecules have demonstrated significant antitryptic activity. mdpi.com In a comparative study, two of the less lipophilic furan derivatives, H2 and H4, exhibited IC50 values of 60.1 and 62.23 µg/mL, respectively. mdpi.com This represented an almost 12-fold higher activity compared to the standard drug ketoprofen, which had an IC50 of 720.57 µg/mL. mdpi.com
Table 2: In Vitro Anti-inflammatory Activity of Furan Hybrid Molecules
| Compound | Inhibition of Albumin Denaturation (IC50 µg/mL) | Antitryptic Activity (IC50 µg/mL) | Reference |
|---|---|---|---|
| Furan Hybrid H1 | 150.99 | 142.16 | mdpi.com |
| Furan Hybrid H2 | 114.31 | 60.10 | mdpi.com |
| Furan Hybrid H3 | 142.01 | 165.73 | mdpi.com |
| Furan Hybrid H4 | 134.15 | 62.23 | mdpi.com |
| Ibuprofen (Standard) | 81.50 | - | mdpi.com |
| Ketoprofen (Standard) | 126.58 | 720.57 | mdpi.com |
Antioxidant Activity and Metal Chelation Research
The roles of oxidative stress and metal ions in various pathological processes have led to research into the antioxidant and metal-chelating properties of furan-sulfonamide derivatives. mdpi.commdpi.com
The antioxidant potential of furan derivatives has been evaluated using methods such as hydrogen peroxide scavenging activity (HPSA). mdpi.com In a study of furan hybrid molecules, compounds H3 and H4 showed higher antioxidant activity (IC50 values of 77.75 µg/mL and 71.72 µg/mL, respectively) compared to other synthesized compounds in the series, although their activity was less potent than the standards ascorbic acid (24.84 µg/mL) and quercetin (B1663063) (69.25 µg/mL). mdpi.com The anti-inflammatory properties of natural furan derivatives are thought to be closely linked to their antioxidant capabilities. nih.gov
The ability of a compound to chelate metal ions, particularly ferrous iron (Fe(II)), is an important antioxidant mechanism as it can prevent lipid peroxidation. mdpi.com Furan-sulfonamide derivatives have been investigated for this property. mdpi.commdpi.comnih.gov The chelating activity is often concentration-dependent; as the concentration of the furan derivative increases, so does its ability to chelate Fe(II) ions. mdpi.com Some sulfonamide-thiosemicarbazone hybrids have been specifically designed to combine enzyme inhibition with the chelation of metal cations like Fe(II), Fe(III), and Cu(II), representing a multitarget approach to therapy. mdpi.comnih.gov
Table 3: In Vitro Antioxidant and Metal Chelating Activity of Furan Hybrid Molecules
| Compound/Standard | Hydrogen Peroxide Scavenging (IC50 µg/mL) | Metal Chelating Activity (IC50 µg/mL) | Reference |
|---|---|---|---|
| Furan Hybrid H1 | 126.81 | 152.02 | mdpi.com |
| Furan Hybrid H2 | 117.84 | 110.16 | mdpi.com |
| Furan Hybrid H3 | 77.75 | 101.99 | mdpi.com |
| Furan Hybrid H4 | 71.72 | 118.89 | mdpi.com |
| Ascorbic Acid (Standard) | 24.84 | - | mdpi.com |
| Quercetin (Standard) | 69.25 | - | mdpi.com |
Investigation of Radical Scavenging Mechanisms
The antioxidant potential of furan-sulfonamide derivatives is significantly attributed to their ability to scavenge free radicals. In vitro studies utilizing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H₂O₂) radical scavenging methods have elucidated these mechanisms. acs.orgnih.gov The core mechanism of action is the compound's ability to donate a hydrogen atom or an electron to neutralize the unstable free radical, thereby terminating the oxidative chain reaction. nih.govresearchgate.net For instance, in the DPPH assay, the deep violet color of the DPPH radical is reduced to a light-yellow hydrazine (B178648) upon accepting an electron or hydrogen radical from the antioxidant compound. nih.gov
Studies on various furan and sulfonamide-containing molecules demonstrate a range of scavenging efficiencies. Certain α-furfuryl-2-alkylaminophosphonates, which contain a furan moiety, have shown noteworthy H₂O₂ radical scavenging activity, with some derivatives exhibiting higher bioactivity than the standard ascorbic acid. acs.org Similarly, a series of 2-thiouracil-5-sulfonamide derivatives displayed remarkable free radical scavenging efficacy against the DPPH radical, with IC₅₀ values indicating moderate to potent activity. nih.gov The position and nature of substituents on the aromatic rings of these molecules play a crucial role; for example, an electron-releasing methyl group at the para-position of a benzene (B151609) ring attached to a thiazole (B1198619) was found to enhance the inhibition of free radicals. nih.gov Computational studies suggest that in non-polar environments, the Hydrogen Atom Transfer (HAT) mechanism is dominant, while in polar mediums, both HAT and Sequential Proton-Loss Electron Transfer (SPLET) are competitive molecular pathways for radical scavenging. researchgate.net
Table 1: Radical Scavenging Activity of Selected Furan and Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Assay | Compound Example | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) | Source |
|---|---|---|---|---|---|
| Furan Hybrid Molecules | H₂O₂ Scavenging | Compound H3 | 77.75 | 24.84 | mdpi.com |
| Furan Hybrid Molecules | H₂O₂ Scavenging | Compound H4 | 71.72 | 24.84 | mdpi.com |
| α-Furfuryl-2-alkylaminophosphonates | DPPH Scavenging | Compound 5e | 35.23 | 39.42 | acs.org |
| α-Furfuryl-2-alkylaminophosphonates | H₂O₂ Scavenging | Compound 5e | 35.38 | 39.57 | acs.org |
| 2-Thiouracil-5-Sulfonamides | DPPH Scavenging | Aminopyridine 7d | 7.55 ± 1.70 | - | nih.gov |
Role of Metal Chelation in Antioxidant Efficacy
Beyond radical scavenging, another key antioxidant mechanism for this compound derivatives is metal chelation. These compounds can act as secondary antioxidants by binding to transition metal ions, particularly ferrous iron (Fe²⁺), which are known catalysts of oxidative reactions like lipid peroxidation. mdpi.comdergipark.org.tr By forming stable sigma bonds with the metal ion, the chelating agent can lower the redox potential and stabilize the oxidized form of the ion, thereby preventing it from participating in the generation of highly reactive hydroxyl radicals via the Fenton reaction. mdpi.com
The efficacy of this chelation is demonstrated by the ability of certain furan derivatives to form stable complexes with Fe²⁺ ions. mdpi.com For example, a study on new hybrid molecules incorporating a furan skeleton showed measurable metal-chelating properties, which is an important step in preventing lipid peroxidation. mdpi.com Similarly, carboxamide ligands containing a sulfonamide group and their metal complexes have been investigated for their ferrous ion chelating capacity. dergipark.org.trresearchgate.net The results indicate that these compounds can effectively sequester ferrous ions, with their activity being dependent on the specific ligand structure and any complexed metal. dergipark.org.tr This capacity is significant as it reduces the available concentration of transition metals that can initiate lipid peroxidation. dergipark.org.tr
Table 2: Metal Chelation Activity of Furan and Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Activity Measured | Compound Example | Result | Standard | Source |
|---|---|---|---|---|---|
| Furan Hybrid Molecules | Fe(II) Chelation IC₅₀ | Compound H3 | >100 µg/mL | - | mdpi.com |
| Furan Hybrid Molecules | Fe(II) Chelation IC₅₀ | Compound H4 | >100 µg/mL | - | mdpi.com |
| Carboxamide Ligand (Sulfonamide) | Fe²⁺ Chelation | HL (Ligand) | 69.16% at 200 mg/L | EDTA | dergipark.org.tr |
| Carboxamide Ligand (Sulfonamide) | Fe²⁺ Chelation | Zn Complex | 90.1% at 200 mg/L | EDTA | dergipark.org.tr |
Other Enzyme Inhibition Studies (e.g., Cholinesterase, α-glucosidase, Lipoxygenase)
Derivatives of this compound have been extensively studied as inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. nih.gov Numerous studies have shown that these compounds can potently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), often with inhibitory constants (Ki) in the low nanomolar range. researchgate.net A notable characteristic of many sulfonamide-based inhibitors is a preferential or selective inhibition of BChE over AChE. nih.govnih.gov For instance, a series of sulfonamide-based carbamates showed strong preferential BChE inhibition, with several compounds being significantly more active than the clinically used drug rivastigmine. nih.gov
The inhibitory potential varies significantly based on the specific molecular structure. Studies on (5-formylfuran-2-yl) methyl benzoate (B1203000) derivatives demonstrated micromolar inhibition of both AChE and BChE. dergipark.org.tr Similarly, N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were identified as active BChE inhibitors, with IC₅₀ values in the low micromolar range and exhibiting a non-competitive mode of inhibition. nih.gov These findings underscore the potential of the furan-sulfonamide scaffold in designing potent and, in some cases, selective cholinesterase inhibitors.
Table 3: Cholinesterase Inhibition by Furan-Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Series | Enzyme | Compound Example | Inhibition (IC₅₀ / Ki) | Source |
|---|---|---|---|---|
| Aryl Sulfonate Derivatives | AChE | - | Ki: 12.90–16.38 nM | researchgate.net |
| Aryl Sulfonate Derivatives | BChE | - | Ki: 6.21–14.52 nM | researchgate.net |
| (5-formylfuran-2-yl) methyl benzoates | AChE | Compound 1 (4-nitro) | IC₅₀: 3.25 µM | dergipark.org.tr |
| (5-formylfuran-2-yl) methyl benzoates | BChE | Compound 1 (4-nitro) | IC₅₀: 8.45 µM | dergipark.org.tr |
| (5-formylfuran-2-yl) methyl benzoates | AChE | Compound 2 (3,4-dimethoxy) | IC₅₀: 8.45 µM | dergipark.org.tr |
| (5-formylfuran-2-yl) methyl benzoates | BChE | Compound 2 (3,4-dimethoxy) | IC₅₀: 14.44 µM | dergipark.org.tr |
| N,2-diphenyl-2-(phenylsulfonamido)acetamides | BChE | Compound 30 | IC₅₀: 7.331 µM | nih.gov |
| Sulfonamide-based Carbamates | BChE | Compound 5k | IC₅₀: 4.33 µM | nih.gov |
| 4-Oxo-4H-furo[2,3-h]chromene Derivatives | AChE | Compound 2b (3-fluorophenyl) | IC₅₀: 5.4 µM | mdpi.com |
Furan-sulfonamide derivatives have also been identified as inhibitors of lipoxygenases (LOX), a family of enzymes involved in inflammatory pathways. mdpi.comtandfonline.com The inhibitory mechanism of many LPO inhibitors is closely linked to their antioxidant properties. mdpi.commdpi.com These compounds can exert their effect by scavenging radicals or by preventing the oxidation of the non-heme iron atom located at the enzyme's active site, which is essential for its catalytic activity. mdpi.com
Studies on 2-arylbenzo[b]furan derivatives have shown potent, competitive inhibition of human lipoxygenases. tandfonline.com Molecular docking studies suggest that these inhibitors can interact with the iron ion in the active site of LOX. nih.gov Some benzoxazole-based sulfonamide derivatives have been reported to be potent and selective inhibitors of platelet-type 12-LOX, demonstrating nanomolar efficacy. dergipark.org.tr The furan ring and its substituents appear to be crucial for this activity, with different derivatives showing varying levels of inhibition against different LOX isoforms, such as 5-LOX and 15-LOX. mdpi.commdpi.com
Table 4: Lipoxygenase Inhibition by Furan and Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Enzyme | Compound Example | Inhibition (IC₅₀) | Source |
|---|---|---|---|---|
| 4-Oxo-4H-furo[2,3-h]chromene | COX-2 | Compound 3e (4-chlorophenyl) | 10.4 µM | mdpi.com |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one | LOX | Compound 5 | 0.56 µM | nih.gov |
| 2-Arylbenzo[b]furan | 12-LOX | Moracin C (1) | Potent, selective | tandfonline.com |
| Furo[3,2-g]chromene | 5-LOX | Compound 2b | 18.2 µM | mdpi.com |
The inhibitory activity of this compound derivatives against various enzymes is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies have revealed key features that determine potency and selectivity.
For cholinesterase inhibition, the nature and position of substituents on the phenyl ring are critical. For instance, in a series of 5-oxo-5H-furo[3,2-g]chromene derivatives, a 3-fluorophenyl group at the 2-position of the furan ring resulted in significant dual inhibition of AChE and BChE. mdpi.com However, moving the fluorine atom to the para-position diminished the inhibitory effect against both enzymes. mdpi.com Similarly, the presence of an electron-withdrawing nitro group on a benzoate derivative led to higher inhibitory potential against cholinesterases compared to electron-donating dimethoxy groups. dergipark.org.tr Lipophilicity also plays a role; a less lipophilic 4-tolyl group on a furan ring imparted significant activity against AChE. mdpi.com
Vii. Research Applications of Furan 3 Sulfonamide in Specialized Chemical Domains
Medicinal Chemistry Research and Drug Design Scaffolds
In the realm of medicinal chemistry, the furan-sulfonamide core is recognized as a valuable structural motif for the design and synthesis of new therapeutic agents. Its unique combination of a five-membered heterocyclic furan (B31954) ring and a sulfonamide group provides a foundation for developing molecules with diverse pharmacological activities.
The sulfonamide group is considered a versatile and privileged pharmacophore in drug design, exhibiting a wide array of pharmacological activities. tandfonline.com When combined with heterocyclic rings like furan, the resulting scaffold becomes a powerful tool for developing novel therapeutic agents. tandfonline.comdergipark.org.tr This combination of at least two pharmacophores into a single molecule can enhance pharmacological activity and the capacity to interact with multiple biological targets. dergipark.org.tr The furan-sulfonamide structure is found in compounds designed as inhibitors for enzymes such as carbonic anhydrase and cyclooxygenase (COX-II). dergipark.org.tr The sulfonamide moiety itself is a key functional group in the discovery of agents for various therapeutic areas, including anticancer and antifungal treatments. nih.gov Scientific groups have successfully implemented the concept of creating hybrid pharmacophores by combining heterocycles like furan with active groups such as sulfonamides to produce compounds with broad-spectrum biological activities. researchgate.net
The unique properties of the furan-sulfonamide scaffold make it suitable for designing chemical probes to investigate biological pathways and mechanisms. Fluorescent probes are powerful tools for biological sensing due to their high sensitivity and selectivity. researchgate.net The sulfonamide functional group, in particular, has been identified as a moiety that can assist in targeting the endoplasmic reticulum (ER), a critical organelle in cell biology. researchgate.net This targeting is made possible by the presence of sulfonamide receptors in the ER lumen. researchgate.net By incorporating a furan-sulfonamide structure into a larger molecule with a fluorophore, researchers can create probes designed to visualize specific cellular components and processes. researchgate.netnih.gov This strategy has been employed to develop small-molecule fluorescent probes that can visually locate specific receptors, such as GPR120, and are used to establish assays for screening potential drug candidates. nih.gov
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to form a single compound. researchgate.net This approach aims to leverage the biological activities of each component, potentially leading to synergistic effects, enhanced potency, and the ability to modulate multiple disease targets simultaneously. dergipark.org.trresearchgate.net
The furan-sulfonamide moiety has been successfully integrated into hybrid structures to create novel agents with enhanced bioactivity. researchgate.net For instance, researchers have designed and synthesized hybrids combining imidazolone, sulfonamide, and pyrimidine (B1678525) motifs. rsc.org In one study, a hybrid molecule incorporating a furan-2-ylmethylene group demonstrated the most potent cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 1.05 μM, which was more potent than the reference drug Doxorubicin (IC50 = 1.91 μM). rsc.org This compound also showed significant inhibitory activity against the EGFR enzyme. rsc.org Another study on 4,5-diarylfuran-3(2H)-ones found that combining these structures with anti-neoplastic drugs like gefitinib (B1684475) and 5-fluorouracil (B62378) resulted in a synergistic cytotoxic effect. mdpi.com
Table 1: Examples of Furan-Sulfonamide Based Hybrid Molecules and Biological Activity
| Hybrid Compound Class | Additional Pharmacophore(s) | Target/Activity | Research Finding | Citation(s) |
|---|---|---|---|---|
| Imidazolone-Sulfonamide-Pyrimidine | Imidazolone, Pyrimidine | Anticancer (MCF-7), EGFR Inhibition | 4-(Furan-2-ylmethylene) derivative showed potent cytotoxicity (IC50 = 1.05 μM) and EGFR inhibition (IC50 = 0.09 μM). | rsc.org |
| 4,5-diarylfuran-3(2H)-ones | Diaryl furanone | Anticancer (MCF-7, HSC-3), COX-1 Inhibition | Showed synergistic cytotoxic effects when combined with gefitinib and 5-fluorouracil. | mdpi.com |
Furan-3-sulfonamide derivatives serve as crucial intermediates in the synthesis of complex molecules designed to inhibit specific biological targets, such as the pro-inflammatory cytokine Interleukin-1 (IL-1). google.comgoogle.com Patents describe an efficient synthesis process for furan sulfonamide compounds that are subsequently used to create sulfonyl urea (B33335) derivatives, which are effective inhibitors of IL-1α and IL-1β. google.comgoogle.com
The synthesis generally involves the electrophilic sulfonation of an alkyl-3-furoate to create a sulfonic acid intermediate. google.comgoogle.com This intermediate is then converted to a sulfonyl chloride, which can be reacted with an aminating agent to form the primary furan sulfonamide. google.com This furan sulfonamide compound can then be further reacted, for example, with an isocyanate in the presence of a base, to yield the final sulfonyl urea derivatives that act as IL-1 inhibitors. google.comgoogle.com These inhibitors have potential applications in treating a variety of inflammatory conditions. google.com A similar furan sulfonamide intermediate, 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, was used in the synthesis of MCC950, a potent inhibitor of the NLRP3 inflammasome, which is also involved in the IL-1β processing pathway. nih.gov
Agricultural Chemistry Research
In agricultural chemistry, the furan-sulfonamide scaffold is being explored for the development of new crop protection agents, particularly fungicides. The research focuses on designing molecules that can effectively combat phytopathogenic fungi, which pose a significant threat to crop yields.
A key target for the development of modern fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH). acs.orgresearchgate.net SDH is a vital component of the mitochondrial respiratory chain and the tricarboxylic acid cycle in fungi; inhibiting this enzyme disrupts cellular respiration and energy production, ultimately leading to fungal cell death. researchgate.netbiorxiv.org Fungicides that target this enzyme are known as Succinate Dehydrogenase Inhibitors (SDHIs). acs.orgresearchgate.net
Researchers have designed and synthesized novel carboxamide derivatives containing furan or thiophene (B33073) rings as potential SDHIs. acs.org In the pursuit of new SDHI fungicides, the traditional amide structure has been replaced with a sulfonamide framework to create novel aryl sulfonamide derivatives. acs.org Studies have shown that compounds incorporating a furan moiety can exhibit potent antifungal activity against a range of plant pathogens. acs.orgmdpi.com For example, a series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed, and several compounds showed remarkable activity against Sclerotinia sclerotiorum. acs.org Specifically, compound 4i from this series was highly effective, and compound 4g demonstrated significant SDH inhibitory activity with an IC50 value of 1.01 ± 0.21 μM, which was superior to the commercial fungicide boscalid (B143098) (IC50 = 3.51 ± 2.02 μM). acs.org This indicates that the furan-based scaffold is a promising foundation for the discovery of new and effective SDHI fungicides. acs.orgacs.org
Table 2: Antifungal Activity of Furan-Containing SDHI Candidates
| Compound ID | Target Fungus | Efficacy (EC50 mg/L) | SDH Inhibition (IC50 µM) | Citation(s) |
|---|---|---|---|---|
| 4g | Sclerotinia sclerotiorum | Not specified | 1.01 ± 0.21 | acs.org |
| 4i | Sclerotinia sclerotiorum | 0.1 - 1.1 (range for class) | 4.53 ± 0.19 | acs.org |
| Boscalid (Reference) | Sclerotinia sclerotiorum | Not specified | 3.51 ± 2.02 | acs.org |
| 2f (Aryl Sulfonamide) | Valsa mali | 0.56 | 2.51 | acs.org |
| Boscalid (Reference) | Valsa mali | 1.79 | Not specified | acs.org |
Investigations into Potential Herbicidal or Insecticidal Activities
While direct studies on the biological activity of this compound are not extensively documented in publicly available research, the broader classes of sulfonamides and furan derivatives have been a significant focus of agrochemical research. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry and has been explored for its pesticidal properties. mdpi.com Similarly, furan-containing molecules have been developed as commercial insecticides. google.com
Research into related sulfonamide derivatives has shown promising insecticidal activity. In one study, a series of synthesized sulfonamide compounds demonstrated moderate to high activity against the diamondback moth (Plutella xylostella). researchgate.net Notably, compound III-10 from this study exhibited a lethal concentration (LC50) value of 0.831 mg L⁻¹, outperforming the commercial insecticide pyridalyl. researchgate.net This compound also showed a broad insecticidal spectrum against other lepidopteran pests. researchgate.net Further research has targeted the V-ATPase enzyme in insects, with some sulfonamide derivatives identified as potential inhibitors, demonstrating significant activity against the third-instar larvae of Mythimna separata. nih.gov For instance, compound 8.4 showed an LC50 value of 1.72 mg/mL, which was 15-fold more potent than the natural insecticidal compound, celangulin (B12372197) V. nih.gov
Some furan-containing compounds, though not sulfonamides, have also been commercialized for insect control. An insecticidal composition containing furan tebufenozide demonstrated a notable synergistic and lasting effect, expanding the insecticidal spectrum to control pests on vegetables, fruit trees, and rice. google.com The development of herbicidal compounds has also included furan structures, with patents covering herbicidal benzofuran (B130515) sulfonamides designed for pre-emergent and post-emergent applications. google.com
These findings suggest that the furan-sulfonamide scaffold is a promising area for the discovery of new agrochemicals. The data below summarizes the activity of related compounds, highlighting the potential of this chemical class.
Table 1: Insecticidal/Herbicidal Activity of Related Furan and Sulfonamide Compounds
| Compound/Class | Target Pest/Weed | Key Research Finding | Reference |
|---|---|---|---|
| Sulfonamide Derivative (Compound III-10) | Plutella xylostella (Diamondback Moth) | Exhibited an LC50 value of 0.831 mg L⁻¹, showing higher potency than pyridalyl. researchgate.net | researchgate.net |
| Sulfonamide Derivative (Compound 8.4) | Mythimna separata (Oriental Armyworm) | Showed high activity with an LC50 value of 1.72 mg/mL, acting as a potential V-ATPase inhibitor. nih.gov | nih.gov |
| Furan Tebufenozide | Various insects including beet armyworm, diamond-back moth, rice leaf roller | Used in compositions that provide a broad insecticidal spectrum and synergistic effects. google.com | google.com |
| Benzofuran Sulfonamides | General Weeds | Patented class of compounds exhibiting herbicidal and plant growth regulant activities. google.com | google.com |
Materials Science Research
In materials science, there is growing interest in using bio-based and functionally diverse molecules as building blocks for novel materials. The furan ring, derivable from renewable resources, and the polar sulfonamide group make this compound and its derivatives attractive candidates for creating advanced functional materials. lbl.govvulcanchem.com
Furan-based polymers are at the forefront of research aiming to replace conventional plastics with sustainable alternatives. furious-project.eu The FURIOUS project, for example, is developing furan-based mono-material solutions for demanding applications such as biomedical packaging, automotive components, and underwater devices, where properties like high barrier performance and biodegradability are crucial. furious-project.eu
Separately, sulfonamides have been integrated into polymer matrices to create functional materials. For instance, sulfa drugs have been incorporated into polyvinyl alcohol (PVA) films, where the sulfonamide group's interactions within the polymer matrix altered the material's structural and optical properties. ekb.eg The presence of the drug was confirmed by FT-IR spectroscopy, which identified bands corresponding to the sulfonamide group (SO₂NH₂). ekb.eg This approach demonstrates how a sulfonamide moiety can be used to functionalize a polymer.
The integration of a molecule like this compound into a polymer backbone could therefore provide both the structural benefits of the furan ring and the specific chemical functionality of the sulfonamide group, leading to new classes of functional materials.
Furan derivatives have emerged as highly promising components for organic electronics, particularly in the fields of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). lbl.govrsc.org The furan heterocycle has electronic properties similar to thiophene but can offer advantages in solubility and sustainability. lbl.gov
Researchers have synthesized a series of donor-acceptor (D-A) copolymers using a furan-containing diketopyrrolopyrrole (DBF) building block. rsc.orgresearchgate.net These polymers function as the active layer in OTFT devices and have demonstrated excellent hole mobility. rsc.orgresearchgate.net When incorporated into OPV devices, these materials have achieved significant power conversion efficiencies (PCE). rsc.orgresearchgate.net For example, low band-gap polymers incorporating furan moieties have led to bulk heterojunction solar cells with PCEs reaching 5.0%. lbl.gov The furan units contribute to better solubility, allowing for the use of smaller side chains and potentially more favorable packing in the solid state. lbl.gov
The optical and electronic properties of sulfonamide-containing molecules are also under investigation. A study of 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide revealed a substantial bandgap, making it an intriguing candidate for wide-bandgap semiconductor applications. researchgate.net The convergence of these research paths suggests that a molecule like this compound, containing both a furan ring and a sulfonamide group, could be a target for designing new optoelectronic materials.
Table 2: Performance of Furan-Containing Polymers in Organic Electronic Devices
| Polymer Name | Application | Key Performance Metric | Finding | Reference |
|---|---|---|---|---|
| PDPP-FNF | OTFT | Hole Mobility | Achieved a high hole mobility of 0.11 cm² V⁻¹ s⁻¹. rsc.org | rsc.orgresearchgate.net |
| PDPP-FNF | OPV | Power Conversion Efficiency (PCE) | Reached a PCE of 2.6% when blended with rsc.orgPCBM. rsc.org | rsc.orgresearchgate.net |
| PDPP-FAF | OPV | Power Conversion Efficiency (PCE) | Reached a PCE of 2.5% when blended with rsc.orgPCBM. rsc.org | rsc.orgresearchgate.net |
| PDPP2FT / PDPP3F | OPV | Power Conversion Efficiency (PCE) | Demonstrated PCEs approaching 5.0% in devices with PC71BM. lbl.gov | lbl.gov |
The push for a circular economy and sustainable manufacturing has positioned furan derivatives as key bio-based building blocks for the next generation of polymers. Monomers such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are derived from carbohydrates and serve as the foundation for new polyesters. For example, FDCA is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET).
The use of furan-based monomers is not just a matter of sustainability; the furan ring itself imparts unique and often advantageous properties to the resulting polymers, including improved thermal stability and barrier properties. furious-project.eu Research has also focused on green synthesis methods, such as the use of enzymes for the polymerization of furan-based polyesters in bio-based solvents, further enhancing the sustainability of the entire process.
In this context, this compound can be viewed as a potential functional monomer. Its polymerization, or co-polymerization with other monomers like FDCA, could create polymers where the sulfonamide group is a repeating functional unit along the polymer chain. This would introduce specific properties such as altered polarity, chelating ability, or biological activity, paving the way for the design of specialized and functional bio-based polymers.
Viii. Future Perspectives and Emerging Research Avenues for Furan 3 Sulfonamide
Development of Highly Targeted Furan-3-sulfonamide Modulators
The development of highly targeted modulators built upon the this compound framework represents a primary frontier in medicinal chemistry. The focus is shifting from broad-spectrum activity to precisely engineered molecules that interact with specific biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects. Research in this area is concentrated on leveraging the structural features of the furan (B31954) ring and the sulfonamide group to achieve high selectivity.
Key strategies for developing these targeted modulators include:
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are being conducted to understand how modifications to the this compound core influence biological activity. By systematically altering substituents on the furan ring and the sulfonamide nitrogen, researchers can map the molecular interactions that govern target binding and selectivity.
Bioisosteric Replacement: This approach involves substituting parts of the this compound molecule with other chemical groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing the furan ring with a thiophene (B33073) or pyrazole (B372694) ring can modulate the electronic and steric properties of the molecule, leading to altered target interactions.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful technique for identifying small molecular fragments that bind to a biological target. These fragments can then be grown or linked together to create more potent and selective lead compounds. The this compound moiety itself can serve as a valuable fragment in FBDD campaigns aimed at discovering novel inhibitors for various enzymes and receptors.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound-based therapeutics. These computational tools can process vast datasets and identify complex patterns that are not readily apparent to human researchers, thereby accelerating the drug discovery pipeline.
Applications of AI and ML in this compound research include:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new this compound analogs with desired properties. These models can explore a vast chemical space to identify molecules with optimal target binding affinity and selectivity.
Target Identification and Validation: AI can analyze complex biological data, such as genomic and proteomic data, to identify and validate new biological targets for which this compound derivatives may be effective modulators.
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to synthesize Furan-3-sulfonamide?
- Methodological Answer : Begin with optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) based on literature precedents. Use controlled experiments to isolate variables, such as varying sulfonating agents (e.g., sulfur trioxide complexes) or furan derivatives. Include negative controls (e.g., omitting the catalyst) to confirm reaction necessity. Characterize intermediates via thin-layer chromatography (TLC) and final products via H/C NMR and mass spectrometry. Track yields systematically to identify bottlenecks .
Q. How can researchers ensure the purity of this compound given limited analytical data from suppliers?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and acetonitrile/water gradient elution.
- NMR : Compare spectral data with published reference spectra for characteristic peaks (e.g., sulfonamide protons at δ 7.5–8.0 ppm).
- Elemental Analysis : Verify %C, %H, %N against theoretical values (±0.4% tolerance).
Document discrepancies and cross-validate with independent batches .
Q. What are the foundational spectroscopic techniques for characterizing this compound derivatives?
- Methodological Answer :
| Technique | Parameters | Key Insights |
|---|---|---|
| FT-IR | 4000–400 cm | Confirm sulfonamide S=O stretches (~1350, 1150 cm) and furan ring C-O-C (~1260 cm). |
| H NMR | 500 MHz, DMSO-d | Identify aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ ~10.2 ppm, broad). |
| HRMS | ESI+ mode | Validate molecular ion [M+H] with <2 ppm error. |
| Reference spectral libraries and report deviations in supplementary data . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Conduct meta-analysis of existing studies to identify variables affecting reproducibility:
- Assay Conditions : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) and buffer pH.
- Structural Variants : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with activity trends.
Use statistical tools (e.g., ANOVA) to quantify significance and publish raw datasets for peer validation .
Q. What computational strategies are effective for predicting this compound reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for sulfonylation.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- SAR Modeling : Use QSAR to link electronic parameters (Hammett σ) with reaction yields.
Validate predictions with small-scale experiments and iterative refinement .
Q. How should researchers address discrepancies in thermodynamic stability data for this compound polymorphs?
- Methodological Answer :
- DSC/TGA : Compare melting points and decomposition profiles across polymorphs (α, β).
- PXRD : Match experimental diffraction patterns with simulated data from CrystalMaker.
- Solubility Studies : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability implications.
Publish crystallographic data (CCDC) to enable replication .
Guidelines for Data Presentation
- Tables : Use Microsoft Word tables with Roman numerals, self-explanatory titles, and footnotes for abbreviations (e.g., "DMSO-d: Deuterated dimethyl sulfoxide") .
- Figures : Ensure high-resolution (≥300 dpi) with labeled axes and standardized color schemes (e.g., red for active compounds, blue for controls) .
- Statistical Reporting : Specify p-value thresholds (e.g., *p < 0.05) and confidence intervals in figure captions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
